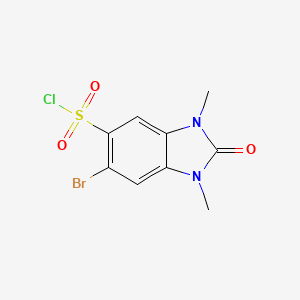

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride

Descripción

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of benzodiazole derivatives, which are widely studied for their diverse biological and chemical properties.

Propiedades

IUPAC Name |

6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSNGUYKRJDJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole followed by sulfonylation. The reaction conditions often require the use of bromine and a suitable sulfonyl chloride reagent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride serves as a versatile building block for creating more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride moiety that can participate in nucleophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Reacts with nucleophiles such as amines or alcohols |

| Coupling Reactions | Forms bonds with other aromatic compounds |

| Oxidation/Reduction | Can be oxidized or reduced to alter chemical properties |

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit bacterial growth effectively.

-

Anticancer Activity : Preliminary studies suggest that 6-bromo derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The mechanism appears to involve the induction of cell cycle arrest and apoptosis.

Cell Line IC50 (µM) Mechanism MCF-7 15.63 Induction of apoptosis U937 12.5 Inhibition of proliferation

Medicine

In medicinal chemistry, ongoing research aims to explore the compound's potential in drug development. Its ability to selectively target enzymes and receptors makes it a candidate for developing new therapeutic agents.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal evaluated the anticancer effects of various benzodiazole derivatives, including 6-bromo variants. The results indicated a promising profile for inducing apoptosis in specific cancer cell lines while demonstrating low toxicity in normal cells .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of benzodiazole derivatives revealed that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This highlights the potential use of 6-bromo derivatives in developing new antibiotics.

Mecanismo De Acción

The mechanism by which 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride

- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its bromine and sulfonyl chloride groups make it particularly useful in synthetic chemistry for introducing these functionalities into target molecules .

Actividad Biológica

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- IUPAC Name : 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonyl chloride

- Molecular Formula : C9H9BrN2O3S

- Molecular Weight : 320.17 g/mol

- CAS Number : 1354950-91-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.31 - 1.20 | NQO1-mediated ROS production |

| HepG2 (Liver) | <0.5 | Mitochondrial apoptosis pathway |

| MCF-7 (Breast) | <0.5 | Inhibition of mTOR signaling |

The presence of the sulfonyl group is crucial for enhancing bioactivity through redox cycling processes, which generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .

The compound's anticancer activity is primarily attributed to its interaction with the enzyme NAD(P)H dehydrogenase (quinone), also known as NQO1. This interaction leads to increased ROS levels within the cells, promoting oxidative stress and triggering apoptotic pathways . Additionally, molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell survival and proliferation.

Structure-Activity Relationships (SAR)

SAR studies have identified specific structural features that enhance the biological activity of 6-bromo-1,3-dimethyl-2-oxo derivatives:

- Bromine Substitution : The presence of bromine at position 6 significantly increases cytotoxicity.

- Sulfonyl Group : Essential for redox activity and enhancing solubility.

- Dimethyl Groups : Contribute to lipophilicity and overall stability of the compound.

These modifications have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- In Vivo Studies : In animal models bearing A549 tumor xenografts, administration of the compound resulted in significant tumor regression compared to control groups.

- Combination Therapy : When combined with traditional chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, indicating potential for use in combination therapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.